Methyl 4-(5-bromo-3-nitro-2-oxopyridin-1(2H)-yl)benzoate
Description
Methyl 4-(5-bromo-3-nitro-2-oxopyridin-1(2H)-yl)benzoate is a heterocyclic organic compound featuring a pyridinone core substituted with bromo and nitro groups at positions 5 and 3, respectively, and linked to a methyl benzoate moiety via an oxygen atom.
Properties
Molecular Formula |
C13H9BrN2O5 |
|---|---|
Molecular Weight |
353.12 g/mol |
IUPAC Name |
methyl 4-(5-bromo-3-nitro-2-oxopyridin-1-yl)benzoate |
InChI |
InChI=1S/C13H9BrN2O5/c1-21-13(18)8-2-4-10(5-3-8)15-7-9(14)6-11(12(15)17)16(19)20/h2-7H,1H3 |
InChI Key |
OXGNGRNPIYPJLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C=C(C=C(C2=O)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-bromo-3-nitro-2-oxopyridin-1(2H)-yl)benzoate typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by bromination and esterification. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process might include continuous flow reactors and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (Bromine Replacement)
The bromine atom at the 5-position of the pyridine ring is susceptible to nucleophilic substitution under specific conditions. This reactivity is enhanced by the electron-withdrawing effects of the nitro group at the 3-position, which activates the ring toward nucleophilic attack .
| Reaction Conditions | Nucleophile | Product |
|---|---|---|
| S<sub>N</sub>Ar in DMF, 80–100°C | Amines (e.g., NH<sub>3</sub>) | 5-Amino-3-nitro-2-oxopyridin-1(2H)-yl benzoate |
| Cu-catalyzed coupling | Thiols (e.g., RSH) | 5-Thioether derivatives |
Studies on analogous bromopyridines demonstrate that substitutions occur preferentially at the bromine site due to steric and electronic factors . For example, 3-bromo-5-nitropyridine undergoes S<sub>N</sub>Ar with amines to yield amino-substituted pyridines .
Reduction of the Nitro Group
The nitro group at the 3-position can be selectively reduced to an amine, a critical step for synthesizing pharmacologically active intermediates.
| Reducing System | Conditions | Product |
|---|---|---|
| Fe/HCl | Reflux, 6–8 h | 3-Amino-5-bromo-2-oxopyridin-1(2H)-yl benzoate |
| H<sub>2</sub>, Pd/C (10%) | EtOH, RT, 12 h | 3-Amino derivative |
Reduction preserves the ester and pyridinone moieties, as evidenced by NMR studies on related compounds. The resulting amine serves as a versatile handle for further functionalization, such as acylation or diazotization.
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, enhancing solubility for biological assays.
| Conditions | Reagent | Product |
|---|---|---|
| Acidic (HCl, H<sub>2</sub>O) | 6 M HCl, reflux | 4-(5-Bromo-3-nitro-2-oxopyridin-1(2H)-yl)benzoic acid |
| Basic (NaOH, EtOH/H<sub>2</sub>O) | 1 M NaOH, 60°C | Sodium salt of benzoic acid |
Kinetic studies suggest basic hydrolysis proceeds via nucleophilic attack by hydroxide ions, while acidic hydrolysis follows a protonation-mediated pathway.
Cross-Coupling Reactions (Palladium-Catalyzed)
The bromine atom participates in cross-coupling reactions, enabling the introduction of aryl or alkynyl groups.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Suzuki coupling | Arylboronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub> | 5-Aryl-3-nitro-pyridinone benzoate |
| Sonogashira coupling | Terminal alkyne, CuI | 5-Alkynyl derivatives |
For example, Suzuki coupling of 3-bromo-5-nitropyridine with phenylboronic acid yields 3-nitro-5-phenylpyridine . Similar reactivity is expected for the target compound, though steric hindrance from the benzoate group may necessitate optimized conditions.
Electrophilic Aromatic Substitution
The electron-deficient pyridine ring can undergo electrophilic substitution, though this is less common due to the deactivating nitro group. Nitration or sulfonation typically requires harsh conditions.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 4-(5-bromo-3-nitro-2-oxopyridin-1(2H)-yl)benzoate exerts its effects involves interactions with specific molecular targets. The nitro group and bromine atom may play crucial roles in binding to enzymes or receptors, leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of Methyl 4-(5-bromo-3-nitro-2-oxopyridin-1(2H)-yl)benzoate, we compare it with structurally analogous compounds, focusing on substituent effects, synthetic pathways, and spectral data.
Structural Analogues from Recent Literature
Compound C2: Methyl 4-(4-(2-(4-bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate
- Key Differences: The pyridinone core in the target compound is replaced with a quinoline ring in C2, introducing extended aromaticity. A piperazine linker in C2 adds conformational flexibility, absent in the rigid pyridinone-benzoate system of the target compound. Bromine is positioned on a phenyl ring in C2 vs. the pyridinone ring in the target compound.
Compound C3: Methyl 4-(4-(2-(4-chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate
- Key Differences :
Physicochemical and Spectral Comparison
Biological Activity
Methyl 4-(5-bromo-3-nitro-2-oxopyridin-1(2H)-yl)benzoate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and potential anticancer properties, alongside relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 353.14 g/mol . The compound features a methyl ester group attached to a benzoic acid moiety, which is further substituted with a 5-bromo-3-nitro-2-oxopyridin-1(2H)-yl group. The presence of bromine and nitro substituents significantly influences its reactivity and interactions with biological targets.
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial activity against various Gram-positive and Gram-negative bacteria. A comparative analysis with other compounds has shown that derivatives containing similar functional groups can significantly inhibit bacterial growth. For instance:
| Compound | Bacterial Strain | MIC (mg/mL) | Reference |
|---|---|---|---|
| Compound 8 | En. Cloacae | 0.004 | |
| Compound 12 | E. coli | 0.011 | |
| Methyl derivative | S. aureus | 0.015 |
These findings suggest that the compound's structural components may enhance its binding affinity to bacterial targets, leading to effective inhibition of bacterial growth.
Antifungal Activity
In addition to antibacterial properties, the compound has demonstrated antifungal activity against several fungal strains. The minimum inhibitory concentration (MIC) values for various tested compounds indicate strong antifungal potential:
These results highlight the compound's versatility in combating both bacterial and fungal infections, suggesting its potential use in developing new antimicrobial agents.
Anticancer Potential
Preliminary studies have also explored the anticancer potential of this compound derivatives. Compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation in vitro:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 13 | Bcl-2 Jurkat cells | <10 | |
| Compound 24b | Colon carcinoma HCT-15 cells | >20 |
These studies suggest that the unique combination of bromine and nitro groups may contribute to the modulation of pathways involved in cancer cell growth and survival.
Mechanistic Insights
The mechanism of action for this compound appears to involve interactions with various biological macromolecules, including enzymes and receptors. Docking studies have indicated that compounds with similar functional groups can effectively bind to target sites, potentially leading to modulation of their activities . Further research is necessary to elucidate the specific pathways involved in these interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
